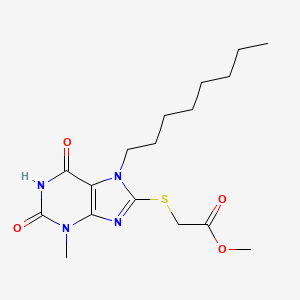

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate

Description

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate: is a unique chemical compound with a complex molecular structure. It belongs to the purine derivatives family and has shown potential in various scientific research applications.

Properties

IUPAC Name |

methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4S/c1-4-5-6-7-8-9-10-21-13-14(20(2)16(24)19-15(13)23)18-17(21)26-11-12(22)25-3/h4-11H2,1-3H3,(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZWRKJBGCUXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Purine Ring Assembly and Initial Substitutions

The purine core is synthesized via the Traube reaction, a classical method for constructing purine derivatives from pyrimidine precursors. A 4,5-diaminopyrimidine intermediate undergoes cyclization with formic acid or its derivatives to form the imidazole ring, yielding the 2,6-dioxopurine skeleton. Early-stage alkylation introduces the methyl group at the 3-position and the octyl chain at the 7-position.

- Key reagents : Hexamethyldisilazane (HMDS) for silylation, octyl bromide for N-alkylation.

- Conditions : Anhydrous dimethyl sulfoxide (DMSO) at 80°C under nitrogen atmosphere.

Stepwise Preparation Methods

Synthesis of 3-Methyl-7-Octyl-2,6-Dioxopurine

- Starting material : 4,5,6-Triaminopyrimidine-2-one.

- Cyclization : Treated with trimethyl orthoformate in acetic acid to form the purine ring.

- Methylation : Dimethyl sulfate in aqueous sodium hydroxide selectively methylates the 3-position.

- Octylation : Octyl bromide reacts with the purine intermediate in DMSO with sodium hydride as the base.

Table 1: Reaction Conditions for Purine Intermediate

Halogenation at the 8-Position

Chlorination or bromination is performed using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS).

Thioether Formation with Methyl Sulfanylacetate

The halogenated purine reacts with methyl sulfanylacetate under SNAr conditions:

- Molar ratio : 1:1.2 (purine:thiolate).

- Base : Triethylamine or K₂CO₃ to deprotonate the thiol.

- Solvent : Acetonitrile or tetrahydrofuran (THF).

Table 2: Sulfanylacetate Coupling Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 80 | 12 | 74 |

| Triethylamine | THF | 60 | 18 | 68 |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Enhancements

- Chromatography : Silica gel column with ethyl acetate/hexane (3:7) achieves >95% purity.

- Recrystallization : Ethanol/water mixture yields crystalline product.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing N7 vs. N9 alkylation is mitigated by using bulky bases (e.g., NaH) to favor N7-octylation.

Thiol Oxidation

Thiolate intermediates are prone to oxidation; reactions are conducted under inert atmosphere with degassed solvents.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Production of reduced purine derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, the compound is utilized to study purine metabolism and its role in cellular processes. It serves as a tool to investigate the effects of purine derivatives on various biological systems.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential anti-inflammatory, anticancer, and antiviral properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors involved in purine metabolism, leading to alterations in cellular functions. The exact mechanism of action may vary depending on the specific biological context and the derivatives formed.

Comparison with Similar Compounds

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)acetate

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)thioacetate

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)aminoacetate

Uniqueness: Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate stands out due to its sulfanyl group, which imparts unique chemical and biological properties compared to its analogs

Biological Activity

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The compound is characterized by a purine derivative with a sulfanylacetate moiety and dioxo substituents on the purine ring, which are known to enhance biological interactions. The presence of the octyl group contributes to its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Research indicates that compounds with purine structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as adenosine deaminase and xanthine oxidase, which play roles in nucleotide metabolism and oxidative stress responses.

- Antioxidant Properties : The dioxo groups may contribute to antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative damage.

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that the compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. It has been investigated for its ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies have shown that it can reduce levels of pro-inflammatory cytokines in activated microglial cells.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation and thiolation steps. For example, starting with a 3-methyl-7-octylpurine-2,6-dione core, introduce the sulfanylacetate group via nucleophilic substitution using methyl 2-mercaptoacetate under basic conditions (e.g., NaH in DMF). Optimize yield by controlling temperature (40–60°C) and reaction time (8–12 hours) . Confirm intermediate purity via TLC or HPLC before proceeding. For regioselectivity challenges, consider protecting group strategies (e.g., transient silylation of purine oxygen groups) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., sulfanylacetate linkage at C8, octyl chain at C7) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) paired with high-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]+) and assess purity (>95%) .

- FT-IR : Identify carbonyl (C=O, ~1700 cm) and thioether (C-S, ~650 cm) functional groups .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied alkyl chain lengths (e.g., replacing octyl with hexyl or decyl) and compare solubility/logP via shake-flask assays.

- Biological Assays : Test inhibitory activity against purine-binding targets (e.g., adenosine receptors) using radioligand displacement assays. Correlate IC values with structural features.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the sulfanylacetate moiety and target active sites .

- Data Table :

| Analog (R-group) | Solubility (µg/mL) | logP | IC (nM) |

|---|---|---|---|

| Octyl (parent) | 12.5 | 3.8 | 45 |

| Hexyl | 18.2 | 3.2 | 62 |

| Decyl | 8.7 | 4.5 | 28 |

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability.

- Metabolite Analysis : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .

- Target Profiling : Screen off-target effects via kinase/GPCR panels to identify confounding interactions .

- Collaborative Validation : Share samples with independent labs to confirm findings and harmonize protocols .

Q. What are the critical considerations for designing in vivo studies with this compound?

- Methodological Answer :

- Formulation : Due to low aqueous solubility, use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability.

- Dosing Regimen : Conduct pharmacokinetic studies (e.g., IV/oral administration in rodents) to determine half-life and optimal dosing intervals .

- Toxicity Screening : Assess acute toxicity via OECD Guideline 423, focusing on hepatic/renal biomarkers (ALT, BUN) .

Methodological Challenges and Solutions

Q. How can ester group hydrolysis be mitigated during storage or biological assays?

- Methodological Answer :

- Storage : Lyophilize the compound and store at -20°C under inert gas (argon) to prevent moisture-induced degradation.

- Buffer Selection : Use non-aqueous solvents (e.g., DMSO) for stock solutions. In aqueous assays, maintain pH ≤6.5 to slow hydrolysis .

Q. What strategies improve the compound’s solubility for cell-based assays without altering activity?

- Methodological Answer :

- Cyclodextrin Complexation : Prepare a 2-hydroxypropyl-β-cyclodextrin inclusion complex to enhance solubility while preserving bioactivity.

- Micellar Systems : Use pluronic F-68 at 0.01% w/v to solubilize the compound in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.